Significantly Higher Predicted pKa Enables Distinct Protonation State at Physiological pH
5‑Amino‑6‑hydroxy‑7‑azaindole exhibits a predicted acid dissociation constant (pKa) of 12.96±0.40 [REFS‑1], which is 8.37 units higher than the experimentally determined pKa of 4.59 for the parent 7‑azaindole (measured at 20 °C in water) [REFS‑2]. This large difference means that at physiological pH (7.4), the target compound remains predominantly unionized, whereas the parent 7‑azaindole is largely ionized.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 12.96±0.40 (predicted) |
| Comparator Or Baseline | 7‑Azaindole: 4.59 (experimental) |
| Quantified Difference | ΔpKa = +8.37 |
| Conditions | Predicted value (ChemicalBook); experimental value measured at 20 °C in water [REFS‑2] |
Why This Matters
Unionized compounds generally possess higher passive membrane permeability, which is a critical consideration in cellular assays and in the optimization of oral bioavailability.
- [1] Sanderson PE, et al. Azaindoles: moderately basic P1 groups for enhancing the selectivity of thrombin inhibitors. Bioorg Med Chem Lett. 2003;13(5):795‑798. View Source
